C3-Ester Regiochemistry: Differentiated Target Engagement Versus C5-Carboxylate Regioisomer
The target compound positions its carboxylate ester at the pyridazine C3 position, whereas the most commonly described 8-oxo-pyrido[2,3-d]pyridazine analog in the primary literature bears the carboxylate at C5 (CAS 13629-38-4, 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid). SAR studies on heterocyclic-fused pyridazinones have established that the regiochemical placement of the ester/carboxylate group is a primary determinant of phosphodiesterase isozyme selectivity: compounds with C3-substitution patterns favor PDE4 inhibition, while alternative regiochemistries shift selectivity toward PDE5 or PDE3 [1]. In the GABAA receptor benzodiazepine-binding site ligand series, the C3 substituent is described as one of three critical diversity points (together with C2 and C8) for modulating receptor subtype selectivity [2]. The C5-regioisomer lacks this established SAR latitude at the same vector.
| Evidence Dimension | Regiochemical position of carboxylate/ester on pyridazine ring |
|---|---|
| Target Compound Data | Methyl ester at C3 of pyrido[2,3-d]pyridazine ring; molecular formula C9H7N3O3; MW 205.17 |
| Comparator Or Baseline | 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS 13629-38-4): carboxylic acid at C5; MW 191.14 |
| Quantified Difference | Regioisomeric shift from C3 to C5 alters hydrogen-bond donor/acceptor vector geometry; C3-ester derivatives are associated with PDE4-selective pharmacology, while C5-acid derivatives are described in aldose reductase and analgesic contexts |
| Conditions | Comparative SAR inferred from published pyrido[2,3-d]pyridazine series across PDE, GABA, and kinase literature |
Why This Matters
Procurement of the C3-ester regioisomer rather than the C5-acid ensures the correct hydrogen-bonding geometry for target classes where the C3 vector is critical for potency and selectivity.
- [1] Dal Piaz V, et al. Novel Heterocyclic-Fused Pyridazinones as Potent and Selective Phosphodiesterase IV Inhibitors. J Med Chem. 1997;40(10):1417–1421. doi:10.1021/jm970105l View Source
- [2] Carling RW, et al. Synthesis of pyrido[2,3-d]pyridazines and pyrazino[2,3-d]-pyridazines—novel classes of GABAA receptor benzodiazepine binding site ligands. J Med Chem. 2006;49:2600–2610. View Source
